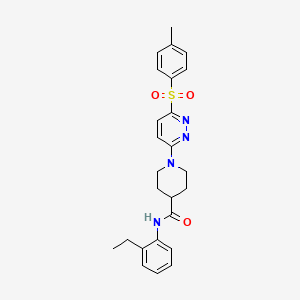

N-(3-氯苯基)-2-(6-甲基-3-(4-甲基苯甲酰)-4-氧代喹啉-1(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-chlorophenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic and biological activities, including antiviral, antiapoptotic, and antibacterial properties. These compounds are of significant interest due to their potential applications in treating diseases and as potent antibacterial agents.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves multiple steps, including cyclization, cross-coupling, and substitution reactions. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis . Another derivative, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was produced through a cost-effective and commercially friendly process suitable for scale-up operations . Additionally, the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was achieved with high yield via Sonogashira cross-coupling .

Molecular Structure Analysis

The molecular structures of anilidoquinoline derivatives are characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectral analysis. These techniques confirm the successful synthesis of the compounds and provide detailed information about their molecular frameworks . The presence of the quinoline moiety is a common feature in these compounds, which is crucial for their biological activity.

Chemical Reactions Analysis

Anilidoquinoline derivatives undergo a variety of chemical reactions during their synthesis. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. These properties are essential for understanding their stability, solubility, and reactivity, which in turn affect their biological activity. The synthesized compounds have been found to exhibit significant biological activities, such as inhibition of enzymes like acetylcholinesterase and lipoxygenase, and display antibacterial activity against various microorganisms . The detailed physical and chemical properties of the specific compound "N-(3-chlorophenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" would require further experimental data for a comprehensive analysis.

科学研究应用

治疗应用

抗病毒和抗凋亡作用:一种新型苯甲酰基喹啉衍生物在体外显示出显着的抗病毒和抗凋亡作用,并提高了感染日本脑炎病毒小鼠的存活率,表明其在病毒感染中具有潜在的治疗应用 (Ghosh 等人,2008)。

抗肿瘤活性:某些 3-苄基取代的-4(3H)-喹唑啉酮已证明具有广谱抗肿瘤活性,一些化合物的效力比对照高 1.5-3.0 倍,表明它们可用于癌症治疗 (Al-Suwaidan 等人,2016)。

抗菌剂

抗菌剂:新型 N-(苯并[d]噻唑-2-基)-2-(2-(6-氯喹啉-4-基)肼基)乙酰胺衍生物已显示出广谱抗菌活性,表明它们具有作为抗菌剂的潜力 (Bhoi 等人,2015)。

材料科学应用

光伏效率建模:对生物活性苯并噻唑啉酮乙酰胺类似物的谱学和量子力学研究揭示了它们在染料敏化太阳能电池 (DSSC) 中作为光敏剂的潜力,表明其在可再生能源技术中的应用 (Mary 等人,2020)。

镇痛和抗炎活性

抗组胺剂:合成的 3-(4-氯苯基)-2-(2-(4-取代)-2-氧代乙硫基)喹唑啉-4(3H)-酮化合物显示出显着的 H1 抗组胺活性,镇静作用最小,表明它们可用作抗组胺剂 (Alagarsamy 等人,2014)。

属性

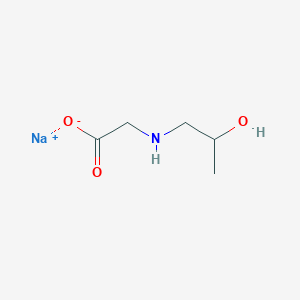

IUPAC Name |

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O3/c1-16-6-9-18(10-7-16)25(31)22-14-29(23-11-8-17(2)12-21(23)26(22)32)15-24(30)28-20-5-3-4-19(27)13-20/h3-14H,15H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXJTCCXMGEYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2546565.png)